N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
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Overview
Description
“N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common feature in many biologically active compounds . The compound also has a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity.
Molecular Structure Analysis
The molecular structure of “N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide” would likely be complex due to the presence of the pyrrolidinone ring and the benzamide group. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Scientific Research Applications
Synthesis of Novel Compounds
A study by Satyanarayana et al. (2021) demonstrated the synthesis of novel benzamide derivatives using an environmentally friendly one-pot three-component synthesis method. This method utilized catalytically active ionic liquids as a medium, showcasing an innovative approach to synthesizing compounds that might share structural similarities or synthetic pathways with N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide (Satyanarayana et al., 2021).
Nucleophilic Addition Reactions
Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts derived from N-methylbenzamide. This research highlights the regioselectivities and methodologies that could be relevant to the synthesis or functionalization of compounds like N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, providing insights into potential chemical modifications and applications (Lemire et al., 2004).
Catalysis and Green Chemistry
Research by Poola et al. (2019) on the green synthesis of novel α-aminophosphonates using nano Sb2O3 catalyst underlines the importance of environmentally benign synthesis methods. These methodologies could be applied to the synthesis or modification of N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, emphasizing the role of green chemistry in developing new pharmaceuticals and materials (Poola et al., 2019).
Photoredox Catalysis
A study by Mancuso et al. (2014) explored the divergent pathways in palladium iodide catalyzed carbonylative reactions of 2-alkynylbenzamides. This research could provide a framework for understanding the reactivity and potential photoredox applications of compounds structurally related to N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, highlighting the role of metal-catalyzed reactions in organic synthesis (Mancuso et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the specific biochemical pathways affected by this compound . Once the target is identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNCJNYRSOCBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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